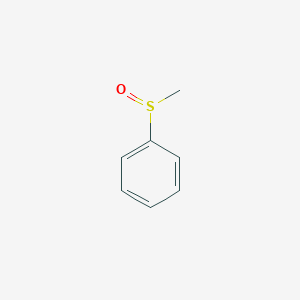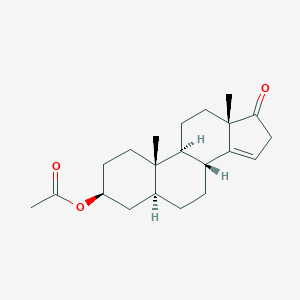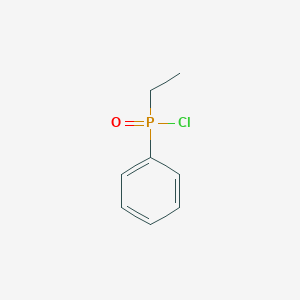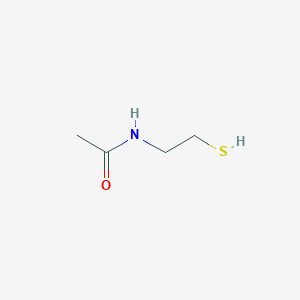![molecular formula C7H13N B073980 cis-7-Azabicyclo[3.3.0]octane CAS No. 1468-87-7](/img/structure/B73980.png)
cis-7-Azabicyclo[3.3.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-7-Azabicyclo[3.3.0]octane: is an organic compound with the chemical formula C7H13N N-cyclooctylheptadiene-1-Amine . This compound is a colorless to pale yellow liquid with a melting point of approximately -81°C and a boiling point of around 164°C . It is soluble in most organic solvents, such as ethanol, chloroform, and dichloromethane . This compound is often used as an intermediate or catalyst in organic synthesis and has applications in the field of biomedicine .
Mecanismo De Acción
Target of Action
It is known that this compound is an important intermediate in the field of medicinal chemical synthesis .
Biochemical Pathways
It is known that this compound can be used for synthesizing gliclazide after nitrosation and zinc powder reduction . Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent, which has dual functions of reducing blood sugar and improving blood coagulation .
Métodos De Preparación
The preparation of cis-7-Azabicyclo[3.3.0]octane generally involves the dehydrocyclization of an aminoalkane . This process requires high temperatures and the presence of a catalyst . Another method involves the synthesis from 1,4-butenediol through a series of reactions, including dehydration, Diels-Alder reaction, and epoxidation . Industrial production methods also follow similar multi-step processes, ensuring safe operation and preventing contact with skin and eyes .
Análisis De Reacciones Químicas
cis-7-Azabicyclo[3.3.0]octane participates in various chemical reactions, including:
Carbonylation Reactions: It can act as a catalyst in carbonylation reactions, facilitating the formation of carbonyl compounds.
Olefin Cyclization Reactions: It can be involved in the cyclization of olefins, leading to the formation of cyclic compounds.
Substitution Reactions: It can undergo substitution reactions with various reagents under specific conditions.
Common reagents used in these reactions include ethanol, chloroform, and dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
cis-7-Azabicyclo[3.3.0]octane has several scientific research applications, including:
Comparación Con Compuestos Similares
cis-7-Azabicyclo[3.3.0]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the arrangement of the nitrogen atom and the ring system.
Cyclopenta[c]pyrrole: This compound has a similar core structure but differs in the specific arrangement of atoms and functional groups.
The uniqueness of this compound lies in its specific bicyclic structure and its ability to participate in a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-KNVOCYPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-87-7 |
Source


|
| Record name | Cyclopenta[c]pyrrole, octahydro-, cis- (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol](/img/structure/B73912.png)





![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)


